molecular formula C18H15N5OS B2649870 N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide CAS No. 1258738-07-6

N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2649870
CAS No.: 1258738-07-6
M. Wt: 349.41
InChI Key: ZQIUBKUQOOCHBN-UHFFFAOYSA-N
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Description

Compounds with pyrimidine and thiazole moieties are known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of different functional groups and substituents. For example, the presence of a trifluoromethyl group in heterocycles can be used to regulate their chemical, physical, and biological properties .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the target they interact with. Some compounds with similar structures have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their structure. Some compounds with similar structures have been found to be non-toxic to human cells .

Future Directions

Future research could focus on designing and synthesizing new derivatives of these compounds with improved pharmacological activities. The compounds could also be evaluated for their potential as drug candidates .

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-13-15(25-17(22-13)16-20-9-5-10-21-16)18(24)23(11-8-19)12-14-6-3-2-4-7-14/h2-7,9-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIUBKUQOOCHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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